Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a difluorophenyl group and an ethyl carboxylate group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, where 2,6-difluorophenylboronic acid reacts with the thiazole intermediate under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding thiazole alcohol.
Substitution: Substitution reactions at the thiazole ring can introduce different functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Carboxylic Acid Derivative: this compound can be oxidized to form the corresponding carboxylic acid.
Thiazole Alcohol: Reduction reactions yield the corresponding thiazole alcohol.
Substituted Thiazoles: Different functional groups can be introduced at the thiazole ring, leading to a variety of substituted thiazoles.
Scientific Research Applications
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(2,6-difluorophenyl)acetate: Similar in structure but lacks the thiazole ring, leading to different chemical properties and applications.
This compound: Contains the thiazole ring, which imparts unique reactivity and biological activity.
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Properties
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCNNSTYGJTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732105 | |
Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187056-38-7 | |
Record name | Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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